1-methyl-2-(pyrrolidin-2-yl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKCKFLYGJEUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine and Its Analogs
Total Synthesis Approaches to the 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine Core
The total synthesis of the this compound core, the 2,2'-bipyrrolidine (B3281945) system, is a key challenge that has been addressed through several innovative synthetic routes. These approaches often involve the initial construction of the pyrrolidine (B122466) rings followed by their linkage, or the formation of the bipyrrolidine skeleton from acyclic precursors. A common final step to obtain the title compound is the N-methylation of the 2,2'-bipyrrolidine intermediate.
A prevalent method for the N-methylation of secondary amines, such as 2,2'-bipyrrolidine, is the Eschweiler-Clarke reaction. jk-sci.comwikipedia.orgyoutube.com This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary and secondary amines. wikipedia.org The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.org A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.orgyoutube.com
Alternatively, reductive amination using formaldehyde can be employed. sigmaaldrich.comstackexchange.com This can be achieved with various reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. sigmaaldrich.com Transition metal catalysts, including ruthenium and iridium complexes, have also been developed for the N-methylation of amines using methanol (B129727) as a C1 source. nih.govacs.org
Pyrrolidine Ring Construction Strategies (e.g., from acyclic or cyclic precursors)
The construction of the pyrrolidine ring is a fundamental aspect of synthesizing the this compound core. Both acyclic and cyclic precursors are utilized in various synthetic strategies.
From Acyclic Precursors:
The formation of the pyrrolidine ring from linear molecules is a versatile approach. nih.gov This often involves the cyclization of acyclic compounds where the pyrrolidine skeleton is formed through intramolecular reactions. nih.gov For instance, the cyclization of an alcohol containing a Boc-protected amine can be achieved using sodium hydride in dimethylformamide (DMF). nih.gov Another strategy involves the Grubbs catalyst-mediated ring-closing metathesis of an alkene, followed by hydrogenation to yield the saturated pyrrolidine ring. nih.gov
Transaminases have been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines starting from ω-chloroketones. acs.org This biocatalytic approach allows access to both enantiomers with high enantiomeric excess. acs.org
From Cyclic Precursors:
Cyclic precursors, such as proline and its derivatives, are commonly used starting materials for the synthesis of substituted pyrrolidines. nih.gov The reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields (S)-prolinol, a key intermediate. nih.gov
A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. wikipedia.org This method provides access to functionalized pyrrolidines from readily available starting materials. wikipedia.org The industrial synthesis of pyrrolidine itself involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) over a cobalt and nickel oxide catalyst. scharlab.com
Strategies for Pyrrolidine-Pyrrolidine Linkage Formation
A critical step in the synthesis of the 2,2'-bipyrrolidine core is the formation of the bond connecting the two pyrrolidine rings. One established method is the photodimerization of pyrrolidine. This reaction, when carried out in the presence of a mercury photosensitizer, yields a mixture of (R,R)- and (R,S)-2,2'-bispyrrolidine. wpmucdn.com
Another approach involves the coupling of two pre-formed pyrrolidine units. While specific examples for the direct coupling to form 2,2'-bipyrrolidine are not extensively detailed in the provided search results, general strategies for forming carbon-carbon bonds between heterocyclic rings can be adapted for this purpose.
Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic strategies offer a powerful approach to the synthesis of chiral precursors for this compound. These methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis.
For example, transaminases have been utilized for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to enantiopure building blocks. acs.org These chiral pyrrolidines can then be further elaborated and coupled to form the bipyrrolidine core.
While direct chemoenzymatic synthesis of the entire this compound is not explicitly described, the synthesis of chiral 2,2'-bipyridine (B1663995) ligands from cis-dihydrodiol metabolites of 2-chloroquinolines has been reported. nih.gov This demonstrates the potential of using enzymes to generate chiral heterocyclic building blocks that can be converted into more complex structures. The use of solid-phase peptide synthesis (SPPS) has also been instrumental in preparing linear precursors for the enzymatic macrocyclization to form peptide-based natural products. youtube.com
Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers
The stereoselective synthesis of the different stereoisomers of this compound is of significant interest. This is typically achieved by controlling the stereochemistry during the formation of the pyrrolidine rings or the linkage between them.
A common strategy involves the resolution of a racemic mixture of 2,2'-bipyrrolidine. For instance, the mixture of d,l- and meso-2,2'-bispyrrolidine obtained from photodimerization can be resolved using a chiral acid, such as (L)-(+)-tartaric acid, to separate the enantiomers. wpmucdn.com
Chiral Catalyst-Mediated Asymmetric Synthesis
The use of chiral catalysts is a powerful tool for the enantioselective synthesis of pyrrolidine and bipyrrolidine derivatives. Chiral bipyridine ligands, for example, have been extensively developed for use in transition metal-catalyzed asymmetric reactions. sigmaaldrich.comrsc.orgambeed.com These ligands can be derived from chiral starting materials like camphor. rsc.org
A chiral amine-derived iridacycle complex has been shown to catalyze the annulation of racemic diols and primary amines to produce a range of enantioenriched pyrrolidines. sigmaaldrich.com Similarly, chiral 2,2'-bipyridine N,N'-dioxide ligands have been successfully employed in nickel(II)-catalyzed asymmetric Michael-type Friedel-Crafts alkylation reactions. researchgate.net
The following table summarizes some examples of chiral catalysts used in the synthesis of pyrrolidine and related heterocyclic compounds:
| Catalyst/Ligand | Reaction Type | Product Type | Enantiomeric Excess (ee) |
| Chiral 2,2'-bipyridine N,N'-dioxide/Ni(II) | Michael-type Friedel-Crafts alkylation | Substituted indoles | Up to 99% |
| Chiral amine-derived iridacycle | Annulation of diols and amines | Substituted pyrrolidines | High |
| Chiral 2,2'-bipyridine/Cu(I) | Allylic oxidation | Allylic alcohols | Up to 86% |
| Chiral 2,2'-bipyridine/Cu(I) | Cyclopropanation | Cyclopropanes | Up to 72% |
Use of Chiral Auxiliaries in this compound Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.
While specific examples of the use of chiral auxiliaries for the direct synthesis of this compound are not detailed in the provided search results, this strategy is widely applied in the synthesis of chiral pyrrolidines. For example, chiral oxazolidinones (Evans' auxiliaries) are commonly used for asymmetric alkylations and aldol (B89426) reactions to create chiral centers that can be part of a pyrrolidine ring precursor.
The general principle involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. This approach could be envisioned for the synthesis of chiral pyrrolidine precursors that are then used to construct the 2,2'-bipyrrolidine skeleton.
Resolution Techniques for this compound Enantiomers
The inherent chirality of this compound and its analogs, such as 2,2'-bipyrrolidine, necessitates effective resolution techniques to isolate the desired stereoisomers. The presence of two stereogenic centers at the 2 and 2' positions results in the possibility of (R,R), (S,S), and meso forms. The separation of these enantiomers is crucial for their application in asymmetric synthesis and as chiral ligands. Two primary methods for achieving this separation are diastereomeric salt formation and kinetic resolution.
Diastereomeric Salt Formation: This classical resolution method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. acs.org These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. acs.org For instance, the resolution of racemic 2,2'-bipyrrolidine has been successfully achieved using tartaric acid. The process involves heating a mixture of the racemate with the appropriate enantiomer of tartaric acid, followed by slow cooling to induce the crystallization of one of the diastereomeric salts. Subsequent liberation of the amine from the separated salt yields the enantiomerically enriched bipyrrolidine.
Kinetic Resolution: Kinetic resolution is another powerful technique that relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. rsc.org This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enriched enantiomer. For example, enzymatic resolutions or reactions involving chiral metal complexes can be employed. While this method can provide high enantiomeric excess, a significant drawback is that the maximum theoretical yield for the recovered starting material is 50%. rsc.org Dynamic kinetic resolution (DKR) can overcome this yield limitation by continuously racemizing the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgvjs.ac.vn
| Resolution Technique | Description | Key Features |
| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form separable diastereomeric salts. | Relies on differences in physical properties (e.g., solubility) of the diastereomers. acs.orgacs.org |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. | Maximum theoretical yield of 50% for the unreacted enantiomer. rsc.org |
| Dynamic Kinetic Resolution | A variation of kinetic resolution where the slower-reacting enantiomer is continuously racemized. | Can theoretically achieve a 100% yield of the desired enantiomer. acs.orgvjs.ac.vn |
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold serves as a versatile platform for the development of a wide array of derivatives with tailored properties. Functionalization can be achieved through various reactions targeting the nitrogen atoms or the carbon framework of the pyrrolidine rings.
N-Substitution Reactions on the Pyrrolidine Rings
The secondary amine in the 2-(pyrrolidin-2-yl)pyrrolidine moiety and the tertiary amine in the 1-methylpyrrolidine (B122478) ring offer sites for N-substitution reactions, primarily N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base. For instance, the N-alkylation of pyrrolidine derivatives can be carried out using allyl bromide and potassium carbonate. nih.gov Another strategy is the reductive amination of α-amino acids, which has been utilized to synthesize a range of N-alkylated heterocycles. acs.org Palladium-catalyzed reductive N-alkylation of glutamic acid has also been reported as a method to produce N-alkyl-2-pyrrolidones, which are structurally related to the target molecule. rsc.org
N-Acylation: The reaction of the pyrrolidine nitrogen with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. This transformation is fundamental in peptide synthesis and the preparation of various biologically active molecules. For example, L-proline can be N-acylated with chloroacetyl chloride in refluxing tetrahydrofuran (B95107) (THF) to produce the corresponding N-acyl derivative. researchgate.net N-acylation is also a key step in combinatorial chemistry for the generation of compound libraries. rsc.org
Regioselective Functionalization of Exocyclic Positions
Regioselective functionalization of the C-H bonds on the pyrrolidine rings represents a powerful strategy for introducing molecular diversity. This approach allows for the direct modification of the carbon skeleton without the need for pre-installed functional groups.
Recent advancements in C-H functionalization have enabled the direct arylation of unactivated C4 positions of pyrrolidines using palladium catalysis with the aid of a directing group. acs.org This methodology allows for the formation of new carbon-carbon bonds with high regioselectivity. Furthermore, redox-neutral α-functionalization of pyrrolidines has been developed, providing access to α-aryl-substituted derivatives. vjs.ac.vn This method involves the in-situ generation of an iminium ion intermediate, which is then trapped by a nucleophile. rsc.org These strategies offer efficient routes to complex, substituted pyrrolidine scaffolds.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.
The synthesis of N-methylpyrrolidine has been achieved using an aqueous medium with potassium carbonate as an inexpensive and environmentally benign catalyst. vjs.ac.vnrsc.org This approach avoids the use of volatile and toxic organic solvents. Furthermore, the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine (B109427) has been developed using a reusable heterogeneous catalyst, which minimizes waste and simplifies purification processes. acs.org
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Enzymes can operate under mild reaction conditions in aqueous media, reducing energy consumption and the generation of hazardous waste. For example, engineered enzymes have been used for the intramolecular C-H amination to construct chiral pyrrolidines with high enantioselectivity. nih.govescholarship.orgrsc.org
Phase-transfer catalysis (PTC) is another green chemistry tool that can enhance reaction rates and yields while using environmentally benign solvent systems. acs.org The synthesis of pyrrolidine derivatives has been successfully carried out under solid-liquid phase-transfer catalytic conditions, which can reduce the need for large volumes of organic solvents.
| Green Chemistry Approach | Description | Example Application |
| Green Solvents | Utilizing environmentally benign solvents, such as water, to replace hazardous organic solvents. | Synthesis of N-methylpyrrolidine in an aqueous medium. vjs.ac.vnrsc.org |
| Biocatalysis | Employing enzymes as catalysts to perform selective transformations under mild conditions. | Enantioselective synthesis of chiral pyrrolidines via enzymatic intramolecular C-H amination. nih.govescholarship.orgrsc.org |
| Heterogeneous Catalysis | Using solid catalysts that can be easily separated from the reaction mixture and reused. | One-pot synthesis of N-methylpyrrolidine using a modified ZSM-5 catalyst. acs.org |
| Phase-Transfer Catalysis | Facilitating reactions between reactants in different phases to improve efficiency and reduce solvent use. | Alkylation of pyrrolidin-2-one under solid-liquid PTC conditions. |
Advanced Structural Characterization and Conformational Analysis of 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine
High-Resolution Spectroscopic Methods for Structural Elucidation of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine
High-resolution spectroscopic techniques are indispensable for determining the intricate structural features of this compound in both solution and solid states. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the vibrational modes of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While standard 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced 2D NMR techniques are essential for unambiguously assigning the complex spectra expected for this compound.
2D NMR Techniques for Structural Connectivity:
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within each of the pyrrolidine (B122466) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point between the two pyrrolidine rings and the position of the methyl group on the nitrogen atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) for Conformational Analysis:
NOESY is a powerful 2D NMR experiment that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is based on the Nuclear Overhauser Effect (NOE), where the magnetization of one nucleus is affected by the saturation of a nearby nucleus. For this compound, NOESY data would be crucial for:
Determining the relative stereochemistry at the chiral centers.
Elucidating the preferred conformation of each pyrrolidine ring (e.g., envelope or twist conformations).
Defining the orientation of the two pyrrolidine rings with respect to each other.
| Atom | Chemical Shift (ppm) in CDCl₃ |
| N-CH₃ | 40.5 |
| C2/C5 | 55.7 |
| C3/C4 | 23.5 |
Table 1: Predicted ¹³C NMR chemical shifts for 1-methylpyrrolidine (B122478). Data is illustrative for a related structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, key expected vibrational bands would include:
C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.
N-H stretching: If the second pyrrolidine ring is unsubstituted at the nitrogen, a characteristic N-H stretching band would appear around 3300-3500 cm⁻¹.
C-N stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹).
CH₂ bending: Found around 1450 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for analyzing the vibrations of the carbon skeleton.
While a specific vibrational analysis for this compound is not documented in the searched literature, the IR spectrum of a related compound, N-methyl-2-pyrrolidone, shows characteristic absorptions that can be used for comparative purposes. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O Stretch | 1680 |
| C-N Stretch | 1290 |
| CH₂ Wag | 1460 |
Table 2: Illustrative IR absorption bands for N-methyl-2-pyrrolidone. nih.gov This data is for a structurally related compound.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule. mjcce.org.mk
X-ray Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms.
Solid-State Conformation and Intermolecular Interactions
A successful X-ray crystallographic analysis of this compound would provide a wealth of information about its solid-state conformation, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Torsional angles: These define the conformation of the pyrrolidine rings and the relative orientation of the two rings. For example, in a related pyrrolidine derivative, the pyrrolidine ring was found to adopt a twist conformation. nih.gov
Intermolecular interactions: Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the crystal lattice. In the crystal structure of 2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, molecules are linked by weak C-H···O hydrogen bonds. nih.gov
The following table presents illustrative crystal data for a pyrrolidine derivative, showcasing the type of information obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3467 (18) |
| b (Å) | 16.055 (3) |
| c (Å) | 11.252 (2) |
| β (°) | 106.810 (8) |
| Volume (ų) | 1789.2 (6) |
Table 3: Illustrative crystallographic data for 1-[(Pyrrolidin-1-yl)(p-tolyl)methyl]naphthalen-2-ol. nih.gov This data is for a different pyrrolidine derivative and serves as an example.
Determination of Absolute and Relative Stereochemistry
For a chiral molecule like this compound, X-ray crystallography can be used to determine both the relative and absolute stereochemistry of its chiral centers.
Relative Stereochemistry: The three-dimensional arrangement of the atoms in the final crystal structure model inherently reveals the relative orientation of substituents at the chiral centers.
Absolute Stereochemistry: The determination of the absolute configuration typically requires the presence of a heavy atom in the structure to utilize anomalous dispersion effects. However, for light-atom structures, careful analysis of Flack and Hooft parameters from high-quality diffraction data can sometimes provide the absolute structure. In a study on a chiral pyrrolidine derivative, the absolute structure was successfully determined by a combination of X-ray diffraction and CD spectroscopy. nih.gov
Conformational Dynamics and Pseudorotational Studies of the Pyrrolidine Rings in this compound
Information not available in published literature.
Computational Studies of Conformational Landscapes
Information not available in published literature.
Experimental Probing of Ring Puckering and Flexibility
Information not available in published literature.
Computational and Theoretical Investigations of 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine
Quantum Chemical Calculations of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine Electronic Structure and Reactivity
Quantum chemical calculations are employed to determine the electronic distribution and geometric structure of molecules. These methods can predict molecular properties and reactivity, guiding synthetic efforts and mechanistic studies.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT calculations have been applied to various pyrrolidine (B122466) derivatives to understand their structure, stability, and reactivity. bohrium.combeilstein-journals.org
Studies on related pyrrolidinone compounds have utilized DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311G*, to optimize molecular geometries and calculate electronic properties. researchgate.netarabjchem.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). arabjchem.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For instance, DFT calculations on substituted pyrrolidinones helped to elucidate their electronic properties and reactive sites. arabjchem.org In other studies, DFT was used to confirm that experimentally determined crystal structures correspond to the most stable conformations in the gas phase and in solution, sometimes by a significant energy margin of up to 8.3 kcal/mol. researchgate.net These calculations can also clarify reaction mechanisms, showing that kinetic selectivity can be more significant than thermodynamic selectivity in the formation of certain products. beilstein-journals.org
Table 1: Examples of DFT Calculations on Pyrrolidine Derivatives
| Compound Type | DFT Method | Properties Calculated | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Pyrrolidinones | B3LYP/6-31G | EHOMO, ELUMO, Dipole Moment, Heats of Formation | Provided insights into electronic properties and corrosion inhibition efficiency. | arabjchem.org |
| Chiral Pyrrolidine Ligand | B3LYP/6-311G | Bond Parameters, Harmonic Vibrations, Stable Conformations | Calculated parameters showed very good agreement with experimental X-ray data. | researchgate.net |
| Pyrrolidine-2,3-diones | B3LYP/6-311++G(2d,2p) | Tautomeric Stability, Reaction Energy Barriers | Elucidated reaction mechanisms and the preference for kinetically controlled products. | beilstein-journals.org |
| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | DFT Calculations | Geometric Parameters | Revealed that the calculated geometric parameters are nearly the same as the experimental values. | bohrium.com |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. While DFT is highly popular, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) represent different levels of ab initio theory. These methods can provide very high accuracy, though often at a greater computational expense.
For complex systems, advanced composite methods like the Gaussian-3 (G3) and Complete Basis Set (CBS) model chemistries are employed to calculate thermodynamic properties such as enthalpies of formation with high precision. researchgate.net While specific ab initio studies focusing solely on this compound are not prominent in the surveyed literature, these methods are a standard tool for determining the precise electronic and geometric structures of organic molecules. aps.org They are particularly useful for benchmarking results from other methods like DFT and for cases where electron correlation effects are exceptionally complex. aps.org
Molecular Dynamics (MD) Simulations for this compound-Target Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For this compound derivatives, MD simulations are invaluable for studying how these ligands interact with biological targets like proteins and enzymes. nih.govscispace.com
MD simulations can be used to assess the stability of a ligand within the binding site of a protein. nih.gov In typical studies involving pyrrolidine derivatives, the ligand-protein complex is placed in a simulated aqueous environment, and the system's evolution is tracked for a set period, often on the nanosecond scale (e.g., 30 to 100 ns). nih.govscispace.comnih.gov
These simulations provide insights into the binding affinity and the formation of stable complexes. researchgate.net For example, MD simulations of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) were performed for 100 ns to confirm the stability of the docked poses and the binding interactions. nih.govresearchgate.net Similarly, simulations of pyrrolidine derivatives with the MDM2 protein were used to validate docking results and assess the conformational stability of the ligand-receptor complexes. scispace.com The strength of the binding can be further quantified by calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govscispace.com A lower binding energy score typically signifies a more stable and favorable ligand-protein interaction. researchgate.net
The pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". researchgate.net The specific conformation of the ring and the orientation of its substituents can significantly influence the molecule's biological activity and how it fits into a protein's binding site. nih.gov
MD simulations are used to explore the conformational landscape of a ligand in a biological environment. By tracking the root-mean-square deviation (RMSD) of the ligand's atoms over the course of a simulation, researchers can assess its stability and flexibility. nih.gov A low and stable RMSD value suggests that the ligand maintains a consistent conformation within the binding pocket, indicating a stable interaction. nih.govresearchgate.net Conversely, large fluctuations in RMSD might indicate that the ligand is unstable in that pose or is moving to a different binding mode. nih.gov For instance, analysis of the conformational stability of various ligands bound to the SARS-CoV-2 main protease showed that some ligands remained stable throughout the simulation, while others disassociated from the binding pocket. nih.gov
Molecular Docking Studies of this compound with Potential Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). connectjournals.com This method is instrumental in virtual screening and for understanding the structural basis of a ligand's activity. Docking studies on pyrrolidine derivatives have been conducted against various biological targets to identify potential inhibitors and elucidate their binding modes. scispace.comnih.gov
Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net The docking score provides an estimate of the binding affinity. For example, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase (AChE) identified several compounds with higher (more favorable) docking scores than the standard drug donepezil, suggesting potent inhibitory activity. nih.govresearchgate.net In another study, docking of pyrrolidine derivatives into the MDM2 protein binding site helped identify crucial amino acid residues responsible for the interaction and provided a rationale for the observed activity. scispace.com The results from docking are often used as the starting point for more computationally intensive MD simulations to validate the predicted binding modes and assess their stability over time. nih.govscispace.com
Table 2: Examples of Molecular Docking Studies with Pyrrolidine Derivatives
| Ligand Type | Target Macromolecule (PDB ID) | Docking Software/Method | Key Interacting Residues | Docking Score (Example) | Reference |
|---|---|---|---|---|---|
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) (4EY7) | Glide (Extra-Precision) | Not specified | -18.59 | nih.govresearchgate.net |
| Pyrrolidin derivatives | MDM2 protein (4LWU) | Not specified | Not specified | -9.4 kcal/mol | scispace.com |
| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | In silico docking | Not specified | Not specified | nih.gov |
| Prolinamide isomers | C. histolyticum Collagenase | PatchDock | Asn210 | -115.09 kcal/mol (ACE) | scispace.com |
| 2-Methylperlolidine | Protein Tyrosine Kinase | AutoDock Vina | Not specified | Not specified | connectjournals.com |
Prediction of Binding Modes and Affinities
The prediction of how a ligand such as this compound binds to a biological target and the strength of that interaction are central to computational drug design. Molecular docking simulations are a primary method used to predict the preferred orientation of a molecule when bound to a receptor. These simulations can provide insights into the specific amino acid residues involved in the binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Advanced computational techniques like molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of binding stability and the energetics of the interaction.
Virtual Screening of Analog Libraries
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening could be employed to explore the chemical space around this core scaffold. By creating a virtual library of analogs with modifications to the pyrrolidine rings or the methyl group, researchers can computationally assess the potential of these new molecules to interact with a specific target.
This process typically involves high-throughput docking of the analog library against a target receptor. The results are then ranked based on a scoring function that estimates the binding affinity. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
The development of a QSAR model for this compound analogs would involve several key steps. First, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.
Commonly used molecular descriptors include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These describe the distribution of electrons in the molecule.
Hydrophobic descriptors: These quantify the water-repelling character of the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested analogs of this compound.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For this compound and its analogs, a pharmacophore model could be developed by aligning a set of active compounds and identifying the common chemical features that are responsible for their biological activity. This model can then be used as a 3D query to search for other molecules in a database that fit the pharmacophore, potentially leading to the discovery of new and structurally diverse compounds with the desired biological activity.
The table below provides a hypothetical example of data that could be used in a QSAR study for analogs of this compound.
| Compound ID | LogP | Molecular Weight | Biological Activity (IC50, µM) |
| Analog 1 | 1.8 | 168.28 | 5.2 |
| Analog 2 | 2.1 | 182.31 | 3.8 |
| Analog 3 | 1.5 | 154.25 | 7.1 |
| Analog 4 | 2.5 | 196.34 | 2.5 |
Exploration of Biological Activities and Mechanistic Pathways of 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine Excluding Clinical Human Trials
Receptor Binding Affinity Studies for 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine
The affinity of this compound and its derivatives for various receptors has been investigated to understand their potential pharmacological effects. These studies are crucial in elucidating the molecular targets through which these compounds exert their actions.
In Vitro Radioligand Binding Assays
In vitro radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. nih.gov These assays measure the displacement of a radioactively labeled ligand from its receptor by the test compound.
Derivatives of the pyrrolidine (B122466) structure have been evaluated for their binding affinity to a range of receptors. For instance, certain N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, which share the pyrrolidine motif, have been shown to be potent ligands for sigma receptors in guinea pig brain tissue. nih.gov These studies utilize radiolabeled ligands such as 3H-3-PPP to determine the binding affinity (Ki) of the test compounds. nih.gov
Similarly, other pyrrolidine-containing compounds have been assessed for their affinity to G-protein-coupled receptors like the GPR40. nih.gov The binding affinity (Ki) and efficacy of these compounds are determined using radioligand binding assays, which can reveal how structural modifications, such as the addition of a trifluoromethyl group to the pyrrolidine ring, impact receptor interaction. nih.gov Furthermore, some pyrrolidine derivatives have been investigated as potential antagonists for the 5-HT7 receptor, a serotonin (B10506) receptor subtype, with their affinity determined through similar radioligand binding assays. nih.gov
Competitive Binding Experiments with Established Ligands
Competitive binding experiments are employed to further characterize the interaction of a new compound with a receptor. In these experiments, the ability of the test compound to displace a known, established ligand from the receptor is measured.
For example, in the study of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, competitive binding assays were performed against ligands for various receptors, including kappa opioid receptors ([3H]bremazocine and [3H]U69,593), dopamine (B1211576) D2 receptors (3H-sulpiride), and phencyclidine (PCP) receptors ([3H]TCP). nih.gov These experiments demonstrated the high selectivity of certain pyrrolidine derivatives for sigma receptors over other receptor types. nih.gov
In the context of GPR40 agonists, competitive binding studies revealed that different enantiomers of a pyrrolidine-containing compound had distinct effects on the radioligand used in the assay. nih.gov One enantiomer was found to potentiate the radioligand's binding, while the other displaced it, highlighting the stereospecificity of the interaction. nih.gov
Enzyme Inhibition and Modulation Profiling of this compound
The ability of this compound and related compounds to interact with and modulate the activity of various enzymes has been a significant area of research. These studies help to understand the compound's metabolic fate and its potential to interfere with key biological pathways.
Assays for Various Enzyme Classes (e.g., acetylcholinesterase, glycosidases)
The inhibitory potential of pyrrolidine derivatives has been evaluated against several enzyme classes.
Acetylcholinesterase (AChE): The neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+), which shares structural similarities with derivatives of this compound, has been shown to inhibit acetylcholinesterase (AChE) in a dose-dependent manner. nih.gov This inhibition could lead to an increase in acetylcholine (B1216132) levels in the brain. nih.gov The anti-acetylcholinesterase activities of other related compounds, such as diastereomers of 2-methylamino-1-phenylpropanol, have also been investigated. nih.gov
Glycosidases: Pyrrolidine derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Studies have shown that these compounds can exhibit a range of inhibitory potencies, with some derivatives showing noteworthy activity against both enzymes. nih.gov For instance, certain pyrrolidine alkaloids have been identified as potent inhibitors of yeast α-glucosidase and bacterial β-glucosidase. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, have been determined for various pyrrolidine derivatives against these enzymes. nih.govnih.gov
The following table summarizes the inhibitory activities of some pyrrolidine derivatives against α-amylase and α-glucosidase.
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 36.32 nih.gov | - |
| 3f | - | 27.51 nih.gov |
| 3g | 26.24 nih.gov | 18.04 nih.gov |
Data sourced from in vitro enzyme inhibition assays. nih.gov
Kinetic Studies of Enzyme Interaction
Kinetic studies provide valuable insights into the mechanism of enzyme inhibition. For the interaction of MPP+ with acetylcholinesterase, kinetic analysis revealed a linear mixed-type inhibition. nih.gov The inhibition constant (Ki) for MPP+ was determined to be 0.197 mM. nih.gov Such studies help to differentiate between various modes of inhibition, such as competitive, non-competitive, or mixed-type inhibition, and provide a deeper understanding of the molecular interactions between the inhibitor and the enzyme.
Neurotransmitter System Interactions of this compound
The pyrrolidine scaffold is present in many compounds that interact with neurotransmitter systems. Nicotine (B1678760), a well-known compound containing a 3-(1-methylpyrrolidin-2-yl)pyridine structure, acts as an agonist at nicotinic acetylcholine receptors. nih.gov This interaction leads to the opening of ion channels, causing depolarization and the subsequent release of neurotransmitters like dopamine. nih.gov
Furthermore, derivatives of pyrrolidine have been investigated for their effects on the serotonin (5-HT) system. nih.gov Some pyrrolidine sulfonamides have been developed as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), which plays a role in modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. nih.gov The brain's cortical 5-HT system is implicated in various neuropsychiatric conditions, and selective ligands for 5-HT receptors, including those containing a pyrrolidine structure, are valuable tools for pharmacological research. nih.gov For example, a pyrrolidine derivative has been evaluated as a selective antagonist for the 5-HT7 receptor. nih.gov
The interaction of pyrrolidine-containing compounds with the histamine (B1213489) H3 receptor has also been explored. researchgate.net A specific derivative containing a chiral 2-methylpyrrolidine (B1204830) moiety was identified as a potent H3 receptor inverse agonist, demonstrating high affinity for both human and rat H3 receptors. researchgate.net
Monoamine Transporter Inhibition (Dopamine, Serotonin, Norepinephrine)
There is no direct evidence documenting the interaction of this compound with monoamine transporters. However, extensive research on pyrovalerone analogs, which contain a 2-pyrrolidin-1-yl moiety, provides significant insight. These analogs are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), while showing little activity at the serotonin transporter (SERT). nih.govdrugs.ie
Studies on a series of 2-aminopentanophenones, which are pyrovalerone derivatives, have identified numerous compounds that selectively inhibit DAT and NET. nih.govnih.gov For instance, the lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its derivatives demonstrate high affinity for DAT and NET, with competition studies showing inhibition of dopamine and norepinephrine reuptake at nanomolar concentrations. nih.govdrugs.ie Conversely, their ability to inhibit serotonin reuptake is generally poor. nih.gov This pronounced selectivity for DAT and NET suggests that the pyrrolidine ring structure is a key determinant for interaction with these specific transporters.
| Compound (Pyrovalerone Analog) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 16.3 | 47.1 | >10,000 |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 3.5 | 39.4 | 8,300 |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | 14.1 | 18.2 | 89.2 |
Data sourced from studies on pyrovalerone analogs. nih.govdrugs.ie
Modulation of G-Protein Coupled Receptors
Direct modulation of G-Protein Coupled Receptors (GPCRs) by this compound has not been reported. However, investigations into its structural analogs offer some predictive insights. A subset of pyrovalerone derivatives, which share the N-methylpyrrolidine functional group, were evaluated for affinity at several GPCRs, including serotonin receptors (5HT1A, 5HT1B, 5HT1C) and dopamine receptors (D1, D2, D3). nih.govnih.gov The results indicated that these compounds had no significant affinity for these receptors, suggesting that this particular chemical scaffold does not readily interact with these GPCR families. nih.govnih.gov
While the immediate analogs show limited GPCR activity, the broader family of pyrrolidine-containing compounds demonstrates significant versatility. Medicinal chemists have successfully modified the pyrrolidine scaffold to create potent and selective ligands for specific GPCRs. For example, derivatives have been developed as selective antagonists for the 5-HT₇ serotonin receptor, which is implicated in mood and sleep regulation. nih.gov Similarly, other complex pyrrolidine structures have been designed to modulate G protein-coupled receptors involved in a variety of signaling pathways. google.comnih.gov This highlights that while the basic bipyrrolidine structure may be inactive at certain GPCRs, it serves as a valuable starting point for designing targeted modulators.
Interaction with Ion Channels (e.g., GABA transporters, sodium and calcium channels)
While there is no specific data on the interaction of this compound with GABA transporters or voltage-gated sodium and calcium channels, its close structural resemblance to nicotine suggests a likely interaction with nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels. nih.gov Nicotine, chemically known as 3-(1-methylpyrrolidin-2-yl)pyridine, is a prototypical agonist at nAChRs. nih.gov Its N-methylpyrrolidine ring is a critical component for binding and activation of these channels. nih.gov
The activation of nAChRs by nicotine leads to the opening of the ion channel, allowing an influx of cations like sodium and calcium, which results in neuronal depolarization. nih.gov Given that this compound can be viewed as an analog of nicotine where the pyridine (B92270) ring is substituted with a second pyrrolidine ring, it is plausible that it also functions as a ligand for nAChRs. Research on various synthetic N-methyl-2-pyrrolidinyl derivatives, such as pyrrolidinyl benzofurans and benzodioxanes, has confirmed that this moiety is a potent pharmacophore for achieving high affinity and selectivity for different nAChR subtypes, particularly the α4β2 subtype found in the brain. unimi.itnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies on various pyrrolidine derivatives have been crucial in understanding how structural modifications influence biological activity at different targets.
Elucidation of Key Pharmacophoric Elements
The pyrrolidine ring is a versatile scaffold in medicinal chemistry. nih.gov Key pharmacophoric elements identified across various studies include:
The Basic Nitrogen: The nitrogen atom within the pyrrolidine ring provides basicity, which is often essential for forming ionic interactions or hydrogen bonds with target receptors. nih.gov The N-methyl group, as seen in the title compound and nicotine, is a crucial element for interaction with nAChR subtypes. nih.gov
The Pyrrolidine Ring Conformation: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows it to explore three-dimensional space efficiently, which can be advantageous for fitting into specific binding pockets. nih.gov
Stereochemistry at C2: The stereocenter at the C2 position of the pyrrolidine ring (the point of attachment for the second ring) is critical. For nicotine and its analogs, the (S)-configuration is typically required for maximum affinity and activity at α4β2 nAChRs. unimi.it
The Bicyclic Structure: The bipyrrolidine structure itself creates a defined spatial arrangement of the two nitrogen atoms, which can be a key recognition element for certain biological targets.
Impact of Substituent Modifications on Biological Activity
Modifying the substituents on the pyrrolidine core has a profound impact on potency, selectivity, and the type of biological activity observed.
At Nicotinic Acetylcholine Receptors: A "methyl scan" performed on the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at different positions significantly alters receptor interaction. nih.govresearchgate.net For example, 2'-methylation enhanced binding at α7 nAChRs, whereas replacing the 1'-N-methyl with an ethyl group reduced interaction with α4β2 receptors. nih.gov In more complex derivatives, adding a hydroxyl group to an attached aromatic ring was found to increase affinity and selectivity for the α4β2 nAChR subtype. nih.gov
At Monoamine Transporters: In the case of pyrovalerone-type DAT/NET inhibitors, modifications to the aromatic ring attached to the carbonyl group drastically alter potency. For example, adding dichloro substituents to the phenyl ring increases DAT inhibitory potency nearly five-fold compared to the 4-methylphenyl analog. drugs.ie
For Anti-inflammatory Activity: In a series of pyrrolidine-2,3-dione (B1313883) derivatives, the nature of the substituents at the N1 and C5 positions was shown to directly influence their ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammation. nih.govbeilstein-journals.org
Cellular and Subcellular Investigation of this compound Mechanisms (e.g., in vitro cell line studies)
Direct cellular studies on this compound are not available. However, research on its derivatives provides a clear picture of how compounds containing this scaffold are investigated at the cellular level. These studies are essential for confirming the mechanism of action and functional effects of the compounds.
Monoamine Transporter Inhibition Assays: The activity of pyrovalerone analogs as monoamine transporter inhibitors was determined using in vitro uptake inhibition assays. nih.govnih.gov These experiments typically involve cell lines (such as HEK or CHO cells) that are engineered to express a specific human transporter (DAT, NET, or SERT). The ability of a compound to block the uptake of a radiolabeled substrate (e.g., [³H]dopamine) is measured, and an IC₅₀ value is calculated to quantify its potency. nih.gov
Electrophysiological Recordings: The functional activity of nAChR ligands is often characterized using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp techniques in mammalian cell lines that express specific nAChR subtypes (e.g., α4β2 or α7). nih.gov These techniques measure the ion currents that flow through the channel in response to the application of the compound, allowing researchers to classify it as an agonist, partial agonist, or antagonist. nih.gov
Anti-inflammatory and Anticancer Screening: The potential anti-inflammatory effects of pyrrolidine derivatives have been assessed by measuring their ability to suppress the production of inflammatory mediators like nitric oxide (NO) in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). beilstein-journals.org Furthermore, various pyrrolidine compounds have been screened for their anti-proliferative effects against a panel of human cancer cell lines, including those for colon cancer (HCT116) and prostate cancer (PC-3). nih.gov
| Derivative Class | Cell Line | Assay Type | Measured Activity |
| Pyrovalerone Analogs | Cells expressing human DAT, NET, SERT | Radioligand Uptake Inhibition | Inhibition of dopamine and norepinephrine uptake nih.govnih.gov |
| Pyrrolidinyl Benzofurans | Oocytes expressing nAChR subtypes | Two-Electrode Voltage Clamp | Agonist/partial agonist activity at α4β2 nAChRs nih.gov |
| Pyrrolidine-2,3-diones | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Assay | Inhibition of LPS-induced NO production beilstein-journals.org |
| Various Pyrrolidines | HCT116, PC-3, MV4-11 | Anti-proliferative Assays | Anticancer activity nih.gov |
Mechanisms in Relevant Cell Lines (e.g., antiproliferative effects, specific cellular pathways)
There is no available scientific literature detailing the antiproliferative effects or the specific cellular pathways affected by this compound in any cell line.
Intracellular Target Engagement Studies
No studies have been published that investigate the direct interaction of this compound with any intracellular targets.
Pharmacokinetic and Metabolic Fate Research of 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine at a Mechanistic Level
In Vitro Biotransformation Studies of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine
In vitro biotransformation studies are fundamental to understanding the metabolic fate of a new chemical entity. These studies utilize subcellular fractions, such as liver microsomes, to investigate the metabolic stability and the enzymes responsible for metabolism.
Hepatic Microsomal Stability Studies
Hepatic microsomal stability assays are a critical early-stage assessment in drug discovery to predict the metabolic clearance of a compound in the liver. In these experiments, the compound of interest is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
The stability of a compound like this compound would be determined by incubating it with rat, dog, and human liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic reactions. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated.
A study on a different pyrrolidinyl-containing compound, NHPPC, demonstrated this methodology. After a 60-minute incubation with liver microsomes, the percentage of the remaining parent compound was determined for different species, indicating its metabolic stability. nih.gov For example, the remaining NHPPC was 42.8% in rats, 0.8% in dogs, and 42.0% in humans, suggesting high metabolic instability in dogs compared to rats and humans. nih.gov Similar data would be generated for this compound to estimate its metabolic characteristics.
Table 1: Representative Data from a Hepatic Microsomal Stability Assay This table is a hypothetical representation based on standard experimental outputs.
| Species | % Remaining at 60 min | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg protein) |
|---|---|---|---|
| Rat | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available |
Identification of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of xenobiotics. nih.govmdpi.com Identifying the specific CYP isoforms that metabolize a compound is crucial for predicting potential drug-drug interactions.
To identify the enzymes metabolizing this compound, it would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The depletion of the parent compound or the formation of metabolites would indicate which isoforms are involved. mdpi.com
For instance, research on N-methyl-2-pyrrolidone (NMP) identified CYP2E1 as a key enzyme in its metabolism. nih.gov Studies showed that inhibition of CYP2E1 significantly slowed the excretion of NMP's main metabolite, while induction of the enzyme accelerated it. nih.gov Another approach involves using specific chemical inhibitors or antibodies for different CYP isoforms in human liver microsome incubations to see which inhibitor reduces the metabolism of the target compound. nih.govnih.gov
Identification and Characterization of this compound Metabolites
Identifying the chemical structures of metabolites is essential for understanding the biotransformation pathways and assessing the potential for active or toxic byproducts.
Application of LC-MS/MS for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique used for the detection and quantification of drug metabolites in biological matrices. researchgate.net Following incubation of this compound with liver microsomes or in other biological samples, the mixture would be analyzed by LC-MS/MS. The liquid chromatography step separates the parent compound from its various metabolites based on their physicochemical properties. nih.gov The tandem mass spectrometry step then provides mass information for each separated component, allowing for the detection of potential metabolites by identifying mass shifts from the parent drug. shimadzu.com
This method has been successfully used to identify and quantify metabolites of NMP, such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI), in urine samples. nih.govnih.gov
Structural Elucidation of Metabolic Products
Once potential metabolites are detected by their mass, their exact chemical structures must be elucidated. High-resolution mass spectrometry provides accurate mass data, which can suggest the elemental composition of a metabolite. Further fragmentation of the metabolite ion in the mass spectrometer (MS/MS) creates a characteristic pattern that provides clues about its structure.
For definitive structural confirmation, comparison with synthetically created standard compounds is the gold standard. nih.gov In the absence of standards, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to fully characterize the structure of isolated metabolites. nih.gov For NMP, metabolites found in human urine were identified and quantified using gas chromatography/mass spectrometry (GC/MS). nih.gov
Elucidation of Major Metabolic Pathways of this compound
By combining the information from enzyme identification and metabolite characterization, the major metabolic pathways can be proposed. For a compound like this compound, several metabolic transformations are plausible based on its structure, which includes two pyrrolidine (B122466) rings and an N-methyl group.
Potential metabolic pathways include:
Oxidation: Hydroxylation of the pyrrolidine rings is a common metabolic route. For example, the metabolism of NMP proceeds via hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone. nih.govnih.gov A similar δ-oxidation of a pyrrolidine moiety was observed in the metabolism of the drug Daclatasvir. nih.gov
N-demethylation: The removal of the methyl group from the nitrogen atom is another typical phase I reaction catalyzed by CYP enzymes.
Ring Opening: The pyrrolidine ring can be opened, leading to linear amine structures. This has been observed for NMP, which can be metabolized to N-methylsuccinimide (MSI) and then further to 2-hydroxy-N-methylsuccinimide (2-HMSI), indicating ring oxidation and rearrangement. nih.govscispace.com
A proposed metabolic pathway for this compound would likely involve a combination of these reactions, leading to a variety of hydroxylated and N-demethylated products, as well as potential ring-opened metabolites.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-hydroxy-N-methylsuccinimide | 2-HMSI |
| 5-hydroxy-N-methyl-2-pyrrolidone | 5-HNMP |
| Cytochrome P450 | CYP |
| N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide | NHPPC |
| N-methyl-2-pyrrolidone | NMP |
| N-methylsuccinimide | MSI |
Oxidation Pathways (e.g., pyrrolidine ring oxidation)
The metabolism of this compound is expected to be primarily driven by oxidative processes catalyzed by cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgacs.org The key predicted pathways include N-oxidation, N-demethylation, and hydroxylation of the pyrrolidine rings.
N-Oxidation: The tertiary amine of the N-methylated pyrrolidine ring is a likely target for N-oxidation. Studies on N-methylpyrrolidine (NMP), a simple alicyclic tertiary amine, have shown that it is rapidly metabolized to its corresponding N-oxide. nih.gov This reaction, converting the tertiary amine to an N-oxide, is a common metabolic route for such compounds and represents a detoxification pathway. nih.gov
Ring Hydroxylation: Oxidation of the carbon atoms within the pyrrolidine rings, particularly those adjacent to the nitrogen atom (alpha-carbons), is another probable metabolic route. This hydroxylation is a well-documented pathway for many pyrrolizidine (B1209537) alkaloids and related structures. nih.gov For the related solvent, N-methyl-2-pyrrolidone, oxidation leads to the formation of 5-hydroxy-N-methyl-2-pyrrolidone. acs.orgnih.gov Therefore, hydroxylation could occur on either or both pyrrolidine rings of this compound.
N-Demethylation: The N-methyl group is susceptible to oxidative removal, a process known as N-demethylation, which is also typically mediated by CYP enzymes. This would result in the formation of the secondary amine metabolite, 2,2'-bipyrrolidine (B3281945).
The following table summarizes the potential oxidative metabolic pathways for this compound based on analogous compounds.
| Pathway | Metabolite Formed | Enzyme System | Analogous Compound Studied | Citation |
| N-Oxidation | This compound N-oxide | Cytochrome P450 (CYP) | N-methylpyrrolidine | nih.gov |
| Ring Hydroxylation | Hydroxylated derivatives | Cytochrome P450 (CYP) | Pyrrolizidine alkaloids | nih.gov |
| N-Demethylation | 2,2'-Bipyrrolidine | Cytochrome P450 (CYP) | General N-methyl compounds |
Conjugation Reactions
Following Phase I oxidative metabolism, the resulting metabolites, which now possess polar functional groups such as hydroxyls (-OH), can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.
However, specific data on the conjugation of this compound metabolites is absent. It is noteworthy that in human studies of N-methyl-2-pyrrolidone, a related compound, its hydroxylated metabolites (5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide) were not found to be conjugated with either glucuronic acid or sulfate. This suggests that conjugation may not be a significant pathway for all pyrrolidine-derived metabolites. For pyrrolizidine alkaloids, some metabolites are known to form conjugates. aacrjournals.org Without direct experimental evidence for this compound, the extent of conjugation remains speculative.
Mechanistic Absorption and Distribution Studies of this compound
There are no specific experimental studies detailing the absorption and distribution mechanisms of this compound. However, its physicochemical properties can be predicted using computational (in silico) models to infer its likely pharmacokinetic behavior. researchgate.netnih.gov
The absorption and distribution of a compound are fundamentally governed by properties such as molecular weight, lipophilicity (logP), and polar surface area (TPSA).
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.25 g/mol | Low molecular weight generally favors absorption. |
| XlogP3 | 0.9 | Indicates moderate lipophilicity, suggesting potential for passive diffusion across biological membranes like the gastrointestinal tract. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | Low TPSA is associated with good membrane permeability. |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from PubChem CID 22935908. Values are computationally predicted.
Absorption: With a low molecular weight and a predicted TPSA well below the typical threshold for good oral absorption (<140 Ų), this compound is likely to be readily absorbed from the gastrointestinal tract following oral administration. nih.gov Its moderate lipophilicity (predicted XlogP3 of 0.9) suggests that the primary mechanism of absorption would be passive diffusion across the lipid bilayers of intestinal epithelial cells. The basic nature of the two amine groups means the compound's ionization state will be pH-dependent, which will influence the absorption rate at different locations within the gastrointestinal system.
Distribution: Following absorption into the bloodstream, the compound's distribution into various tissues will be influenced by its lipophilicity and binding to plasma proteins. Its moderate lipophilicity suggests it may distribute beyond the systemic circulation into tissues. Pyrrolizidine alkaloids with high lipophilicity are known to be able to pass the placenta, indicating wide distribution is possible for such structures. nih.gov The extent of plasma protein binding is unknown but would be a critical determinant of the free fraction of the compound available to enter tissues and exert any biological effect. The low polar surface area also suggests a potential to cross the blood-brain barrier, though this would need to be confirmed experimentally.
Advanced Analytical Methodologies for 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine Research
Chromatographic Separation and Quantification of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine and its Stereoisomers
Chromatography is an indispensable tool for isolating this compound from complex matrices and for separating its various stereoisomers. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and the specific analytical goal.
The structure of this compound contains at least two chiral centers, leading to the existence of multiple stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile compounds. thermofisher.comsigmaaldrich.com For the separation of stereoisomers, enantioselective HPLC is essential. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, resulting in different retention times.
While specific HPLC methods for this compound are not extensively documented in public literature, methods developed for similar chiral amines and pyrrolidine-containing molecules rely on polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. Detection is commonly performed using ultraviolet (UV) absorbance, especially if the molecule contains a chromophore, or more universally with mass spectrometry.
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nist.gov While this compound may be analyzed directly, its polarity could lead to poor peak shape and column bleed. Therefore, derivatization to create more volatile and less polar analogues is a common strategy for related amines.
For nitrogen-containing compounds, GC systems are often equipped with a Nitrogen-Phosphorus Detector (NPD), which offers high selectivity and sensitivity, or a more universal Flame Ionization Detector (FID). keikaventures.com A method developed for determining N-methyl-2-pyrrolidone in various samples involves collection on a sorbent tube, desorption with a solvent mixture, and subsequent analysis by GC with either an FID or NPD detector. keikaventures.com A similar approach could be adapted for this compound.
Table 1: Typical GC Parameters for the Analysis of Pyrrolidine-Related Compounds
| Parameter | Setting/Type | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-1) | Provides high-resolution separation of analytes. |
| Injector | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | NPD or FID | Provides selective detection of nitrogen compounds (NPD) or general detection of organic compounds (FID). keikaventures.com |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates compounds based on their boiling points and interactions with the stationary phase. |
Mass Spectrometry (MS) Applications in this compound Metabolomics and Structural Confirmation
Mass spectrometry is a critical tool for the structural elucidation and sensitive detection of this compound. It is often coupled with a chromatographic system (GC-MS or LC-MS) to analyze complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of this compound. The molecular formula of the compound is C₉H₁₈N₂, corresponding to a monoisotopic mass of 154.1470 daltons. uni.lu HRMS can distinguish this precise mass from other molecules with the same nominal mass but different elemental formulas, thereby ensuring confident identification. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu
Table 2: Predicted m/z and Collision Cross Section (CCS) Values for C₉H₁₈N₂ Adducts
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 155.15428 | 138.0 |
| [M+Na]⁺ | 177.13622 | 142.9 |
| [M-H]⁻ | 153.13972 | 139.8 |
| [M+K]⁺ | 193.11016 | 140.9 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) is used to fragment a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. While specific experimental MS/MS data for this compound is scarce, fragmentation pathways can be predicted based on its structure and data from related compounds like pyrrolidinophenone derivatives. wvu.edu
A primary fragmentation pathway would likely involve the cleavage of the C-C bond connecting the two pyrrolidine (B122466) rings. This would lead to characteristic fragment ions corresponding to the N-methylpyrrolidine moiety and the unsubstituted pyrrolidine moiety. Further fragmentation could involve the loss of small neutral molecules from these primary fragments.
Table 3: Proposed Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)
| Proposed Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 155.15 | Protonated molecule [C₉H₁₉N₂]⁺ |
| 84.08 | N-methylpyrrolidinium ion, resulting from cleavage of the bond between the rings. |
| 70.07 | Pyrrolidinium (B1226570) ion, also from cleavage of the bond between the rings. |
| 58.07 | Fragment from the N-methylpyrrolidine ring, potentially [C₃H₈N]⁺. |
Proposed fragmentation is based on established chemical principles and analysis of related structures. wvu.edunih.gov
Development of Biosensors and Advanced Detection Systems for this compound
To date, there are no reports in the scientific literature detailing the development of biosensors or advanced detection systems specifically for this compound. However, the principles of biosensor technology could be applied for its future detection. researchgate.net
A hypothetical biosensor would consist of two main components: a biological recognition element and a signal transducer.
Biorecognition Element: This component would need to bind specifically to this compound. This could be an antibody (as in an immunoassay), an enzyme for which the compound is a substrate or inhibitor, or a synthetic receptor like a molecularly imprinted polymer (MIP) designed to recognize the molecule's shape and chemical properties. researchgate.netnih.gov The development of such an element would first require extensive research into the compound's interactions with biological systems.
Transducer: The binding event would then be converted into a measurable signal by a transducer. This could be an electrochemical signal (measuring changes in current or potential), an optical signal (measuring changes in light absorbance, fluorescence, or surface plasmon resonance), or a piezoelectric signal (measuring changes in mass). nih.govmdpi.com
The development of such a system would enable rapid, on-site detection, but it remains a prospective area of research contingent on a deeper understanding of the molecule's biochemical activity.
Design, Synthesis, and Evaluation of 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine Analogs and Derivatives
Rational Design Principles for New 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine Scaffolds
The design of new scaffolds based on the this compound core is guided by established medicinal chemistry principles. These strategies aim to modulate the compound's physicochemical properties, improve its biological activity, and explore new intellectual property space.
Bioisosteric Replacements within the Pyrrolidine (B122466) Rings
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. baranlab.org For the pyrrolidine rings in this compound, various bioisosteric replacements can be considered to fine-tune properties like lipophilicity, pKa, and metabolic stability. baranlab.orgcambridgemedchemconsulting.com
Small aliphatic rings such as cyclopropanes, cyclobutanes, oxetanes, and azetidines are frequently used as bioisosteres for the pyrrolidine ring. nih.gov For instance, replacing a pyrrolidine ring with an azetidine-containing 2-oxa-6-azaspiro[3.3]heptane was shown to decrease pKa and reduce off-target activity in one study. nih.gov Such modifications can also make the molecule less susceptible to metabolism by cytochrome P450 enzymes. nih.gov
The introduction of heteroatoms like oxygen or sulfur to form rings such as tetrahydrofuran (B95107) or thiolane, respectively, can alter hydrogen bonding capabilities and polarity. Similarly, replacing the pyrrolidine nitrogen with other atoms can influence the basicity and interaction profile of the molecule. nih.gov
Table 1: Potential Bioisosteric Replacements for the Pyrrolidine Ring
| Original Ring | Bioisosteric Replacement | Potential Advantages |
| Pyrrolidine | Azetidine (B1206935) | Reduced pKa, altered selectivity nih.gov |
| Pyrrolidine | Oxetane | Improved physicochemical properties nih.gov |
| Pyrrolidine | Cyclobutane | Isostere for gem-dimethyl group, enhanced potency nih.gov |
| Pyrrolidine | Tetrahydrofuran | Modified polarity and hydrogen bonding |
| Pyrrolidine | Thiolane | Altered polarity and metabolic stability |
Scaffold Hopping and Ring Expansion/Contraction Strategies
Scaffold hopping is a lead optimization strategy that involves modifying the central core of a molecule to discover novel chemotypes with improved properties. nih.govacs.org This can range from minor modifications, such as replacing or swapping heteroatoms in a ring, to more significant changes like ring opening or closure. nih.gov
For the this compound scaffold, ring expansion to a piperidine (B6355638) or azepane ring, or contraction to an azetidine ring, represents a viable strategy. acs.org These changes can alter the conformational flexibility and the spatial arrangement of substituents, potentially leading to improved binding affinity and selectivity. For example, in the development of certain kinase inhibitors, replacing a piperidine with a pyrrolidine or azetidine ring resulted in only modest changes in activity, demonstrating the viability of such hops. acs.org
Furthermore, more drastic modifications, classified as 2° hops, involve ring opening and closure to generate completely different heterocyclic systems while aiming to maintain the key pharmacophoric features. nih.gov This can lead to the discovery of entirely new classes of compounds.
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which is invaluable for exploring the chemical space around a particular scaffold. nih.govfortunepublish.com For this compound, combinatorial approaches can be employed to systematically introduce a wide variety of substituents and modifications. escholarship.org
One common method is solid-phase synthesis, where one of the pyrrolidine rings is attached to a resin support. fortunepublish.com This allows for the easy addition of building blocks and purification by simple washing steps. The "split-pool" synthesis strategy can be used to generate a "one-bead one-compound" library, where each bead carries a unique derivative. nih.govnih.gov
The synthesis of a library of highly functionalized pyrrolidines has been demonstrated, where different amino acids, aldehydes, and olefins were used as building blocks. nih.gov This approach allows for the creation of a vast number of derivatives from a small set of starting materials. The resulting library can then be screened for biological activity, and active compounds can be identified by decoding tags associated with each bead. nih.gov
Structure-Activity Relationship (SAR) Expansion for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for guiding the optimization of lead compounds. mdpi.com For this compound derivatives, SAR studies focus on exploring the effects of different substituents and modifications on their activity. nih.govbiorxiv.org
Exploration of Diverse Substitution Patterns
Systematic exploration of substitution patterns on both pyrrolidine rings is a key aspect of SAR studies. The nature, position, and stereochemistry of substituents can have a profound impact on biological activity. nih.govmdpi.com
For instance, in a series of pyrrolidine-based inhibitors, substitutions at the 4-position of a phenyl ring attached to the pyrrolidine core showed that groups like dimethyl amine, another pyrrolidine, or a piperidine improved activity, while a carboxylic acid group was detrimental. nih.gov Similarly, substitutions at the 3-position also led to improved activity. nih.gov The stereochemistry of substituents is also critical, as different stereoisomers can exhibit vastly different biological profiles due to their distinct interactions with protein targets. nih.govmdpi.com
Table 2: Example of SAR for Substituted Pyrrolidine Derivatives
| Compound | Substitution on Phenyl Ring | Relative Activity (IC50) |
| 3c | 4-dimethyl amine | Improved (2-3 fold) nih.gov |
| 4a | 4-pyrrolidine | Improved (2-3 fold) nih.gov |
| 4b | 4-piperidine | Improved (2-3 fold) nih.gov |
| 10 | 4-carboxylic acid | Reduced nih.gov |
| 4c | 3-pyrrolidine | Improved nih.gov |
| 4d | 3-piperidine | Improved nih.gov |
| 9b | 3-dimethyl amine | Improved nih.gov |
Linker Modifications between Pyrrolidine Units
Strategies for linker modification can include:
Introduction of flexible alkyl chains: Replacing the direct C-C bond with a short alkyl chain (e.g., -CH2-, -CH2-CH2-) can increase conformational flexibility. This allows the two pyrrolidine rings to adopt a wider range of spatial orientations, which may lead to improved interactions with a biological target.
Incorporation of rigid linkers: Conversely, introducing rigid linkers such as alkynes, alkenes, or small aromatic rings (e.g., phenyl, pyridine) can lock the molecule into a more defined conformation. This can reduce the entropic penalty upon binding and potentially increase potency and selectivity.
Insertion of heteroatom-containing linkers: Linkers containing heteroatoms (e.g., -O-, -S-, -NH-) can introduce hydrogen bonding capabilities and alter the polarity of the molecule. This can influence solubility and the types of interactions the molecule can form with its target. For example, the synthesis of 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems involved a thioether linker. nih.gov
The synthesis of a chiral ligand, [(S)-1-(((S)-1-methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol, demonstrates the introduction of a methylene (B1212753) linker between the two pyrrolidine rings. researchgate.net This modification creates a new point for derivatization and alters the spatial relationship between the two rings.
By systematically exploring these linker modifications, researchers can fine-tune the distance, geometry, and physicochemical properties of the region connecting the two pyrrolidine units, thereby expanding the structure-activity relationships for this class of compounds.
Impact of Stereochemistry on the Biological Profile of this compound Analogs
The stereochemical configuration of molecules is a critical determinant of their biological activity, profoundly influencing their interaction with chiral biological targets such as receptors and enzymes. For analogs of this compound, a structure reminiscent of the pyrrolidine ring of nicotine (B1678760), the spatial arrangement of substituents can lead to significant differences in their pharmacological profiles. Research into the stereoisomers of these analogs has provided valuable insights into the structural requirements for potent and selective biological activity, particularly at nicotinic acetylcholine (B1216132) receptors (nAChRs).
The introduction of stereocenters in analogs of this compound, which itself contains a chiral center at the 2-position of the pyrrolidine ring, allows for a detailed exploration of the topology of receptor binding pockets. The differential effects of these stereoisomers on biological targets underscore the importance of three-dimensional structure in molecular recognition.
Detailed Research Findings
A systematic investigation into the role of stereochemistry has been conducted through a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, a compound that shares the 1-methyl-2-substituted pyrrolidine motif. This research involved the synthesis and evaluation of various methyl-substituted analogs of nicotine, including the creation of new stereoisomers, to probe the binding sites of the major brain nicotinic acetylcholine receptor (nAChR) subtypes, α4β2 and α7.
The study revealed that the stereochemical placement of a methyl group on the pyrrolidine ring has a dramatic and differential impact on the affinity and functional activity at these two nAChR subtypes. For instance, methylation at the 2'-position of nicotine, which corresponds to the carbon bearing the pyridine (B92270) ring, uniquely enhanced binding and agonist potency at α7 receptors. In contrast, methylation at other positions of the pyrrolidine ring resulted in varied effects, highlighting the distinct steric and electronic requirements of the α4β2 and α7 nAChR binding sites.
Specifically, cis-5'-methylnicotine was found to be devoid of agonist activity and exhibited low affinity for both α4β2 and α7 receptors. However, its stereoisomer, trans-5'-methylnicotine, retained considerable activity at the α7 receptor, demonstrating a clear stereochemical preference. nih.gov These findings illustrate that even a subtle change in the spatial orientation of a methyl group can drastically alter the biological profile of the molecule.
The data from these studies emphasize that the chirality of both the original pyrrolidine ring and any newly introduced stereocenters in the analog structure are critical for determining the biological activity. Docking studies have further illuminated these findings by showing significant differences in the binding site interactions of the various stereoisomers. researchgate.net
The following interactive data tables summarize the key findings from these stereochemical studies, illustrating the impact of stereoisomerism on the biological activity of this compound analogs.
Table 1: Impact of Pyrrolidine Ring Methylation on Nicotinic Receptor Affinity (Ki, nM) of Nicotine Analogs
| Compound | Stereochemistry | α4β2 nAChR Affinity (Ki, nM) | α7 nAChR Affinity (Ki, nM) |
| Nicotine | (S) | 1.0 | 1,000 |
| 2'-Methylnicotine | - | - | Enhanced |
| trans-3'-Methylnicotine | (2'S, 3'R) | 18 | 1,500 |
| cis-3'-Methylnicotine | (2'S, 3'S) | 1,100 | 11,000 |
| trans-4'-Methylnicotine | (2'S, 4'S) | 430 | >100,000 |
| cis-4'-Methylnicotine | (2'S, 4'R) | 1,500 | 5,500 |
| trans-5'-Methylnicotine | - | - | Retained Activity |
| cis-5'-Methylnicotine | - | Low Affinity | Low Affinity |
Data sourced from a study on the methyl scan of the pyrrolidinium ring of nicotine. nih.gov A '-' indicates that specific quantitative data was not provided in the source, but a qualitative description of the effect was given.
Table 2: Affinity of 2-(1-methyl-2-pyrrolidinyl)-1,4-benzodioxane Stereoisomers for the α4β2 nAChR
| Compound Stereoisomer | Pyrrolidine Ring Configuration | Benzodioxane Ring Configuration | α4β2 nAChR Affinity |
| Isomer 1 | (S) | (R) | Submicromolar |
| Isomer 2 | (S) | (S) | Submicromolar |
| Isomer 3 | (R) | (R) | > 10 µM |
| Isomer 4 | (R) | (S) | > 10 µM |
Data interpreted from a study on the synthesis and nicotinic affinity of 2-(1-methyl-2-pyrrolidinyl)-1,4-benzodioxane stereoisomers. researchgate.net
These findings collectively demonstrate that stereochemistry is a paramount factor in the design and development of novel analogs of this compound. A thorough understanding and strategic manipulation of the stereochemical features of these compounds are essential for achieving high affinity and selectivity for specific biological targets.
Potential Research Applications of 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine As a Chemical Tool
1-methyl-2-(pyrrolidin-2-yl)pyrrolidine as a Ligand for Receptor Probe Development
The pyrrolidine (B122466) scaffold is a fundamental component in a multitude of biologically active molecules and is recognized for its role in the development of ligands for various receptors. nuph.edu.uanih.gov The incorporation of pyrrolidine rings into molecules designed for positron emission tomography (PET) imaging, for instance, has been a strategy to create tracers for targets like the metabotropic glutamate (B1630785) receptor 7 and the translocator protein (18 kDa). nih.govresearchgate.net These applications underscore the value of the pyrrolidine motif in designing molecules that can interact with biological systems with high affinity and specificity.
While direct studies on this compound for receptor probe development are not extensively documented, its structure suggests potential in this arena. The presence of two nitrogen atoms allows for multiple points of interaction and modification, which could be exploited to tune binding affinity and selectivity for specific receptor subtypes. For example, derivatives of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides have been synthesized and shown to be potent and selective agonists for the 5-HT1A receptor. researchgate.net This indicates that the pyrrolidinylmethylpyrrolidine backbone could serve as a valuable scaffold for the discovery of new receptor ligands. The development of radiolabeled versions of such ligands could provide powerful tools for in vivo imaging and characterization of receptor distribution and density in the central nervous system. nih.govnih.gov
Role of this compound in Developing Neuropharmacological Research Tools (e.g., in vivo animal model studies)
The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently appearing in compounds with significant neuropharmacological activity. nuph.edu.uanih.gov For example, the pyrrolidine core is central to the structure of nootropic drugs and other agents targeting the central nervous system. Although specific neuropharmacological studies on this compound are not widely reported, the known activities of related compounds suggest its potential as a research tool.
The structural similarity to nicotine (B1678760), which is 3-(1-methylpyrrolidin-2-yl)pyridine, suggests that it could be investigated for interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Furthermore, many pyrrolidine derivatives are explored for their anticonvulsant properties. nih.gov The catalytic asymmetric synthesis of piperidines from N-Boc pyrrolidine has been utilized to create neurokinin-1 receptor antagonists, highlighting the utility of the pyrrolidine scaffold in generating neurologically active compounds. nih.gov In vivo studies in animal models using compounds containing the pyrrolidine motif are crucial for elucidating the mechanisms of various neurological disorders and for the preclinical evaluation of new therapeutic agents. nih.gov Therefore, this compound and its derivatives could serve as valuable tools in such neuropharmacological investigations.
Use of this compound in Asymmetric Catalysis Research
Chiral pyrrolidine derivatives have become indispensable in the field of asymmetric catalysis, acting as both metal ligands and organocatalysts. organic-chemistry.org The enantiopure structure of this compound makes it a prime candidate for exploration in stereoselective transformations.
The development of chiral ligands is crucial for the advancement of metal-catalyzed asymmetric synthesis. Pyrrolidine-based structures are frequently employed due to their conformational rigidity and the stereodirecting influence of their substituents. These ligands have proven effective in a variety of transformations, including palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines to produce enantiomerically enriched pyrrolidines. While specific applications of this compound as a ligand in metal-catalyzed reactions are not extensively detailed in the literature, its diamine structure suggests it could act as a bidentate ligand, coordinating to a metal center and creating a chiral environment to induce enantioselectivity in a reacting substrate. The synthesis of complex pyrrolidines via iridium-catalyzed reductive azomethine ylide generation further highlights the importance of such scaffolds in developing novel catalytic systems.
The field of organocatalysis has seen a surge in the use of small, chiral organic molecules to catalyze asymmetric reactions, with proline and its derivatives being among the most successful. A close structural analog of the title compound, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, has been demonstrated to be a highly effective organocatalyst in various asymmetric transformations. nuph.edu.ua This diamine catalyst, in the presence of a Brønsted acid promoter, activates substrates through the formation of a chiral enamine intermediate, leading to high enantioselectivities. nuph.edu.ua
The catalytic utility of this analogous diamine has been well-documented in several key C-C bond-forming reactions, suggesting a similar potential for this compound.
Asymmetric Aldol (B89426) Condensation: The aldol reaction is a fundamental method for constructing new carbon-carbon bonds. The use of chiral pyrrolidine-based organocatalysts has enabled the direct asymmetric aldol reaction between ketones and aldehydes with high efficiency and stereoselectivity. nuph.edu.ua
Asymmetric Mannich Reaction: The Mannich reaction is another powerful tool for the synthesis of nitrogen-containing compounds. Chiral diamines have been successfully employed to catalyze the asymmetric Mannich reaction, yielding β-amino ketones and esters, which are valuable building blocks for natural products and pharmaceuticals. nuph.edu.ua The table below summarizes typical results obtained with the analogous catalyst, (S)-1-(2-pyrrolidinylmethyl)pyrrolidine.
| Aldehyde/Ketone | N-Boc-imine | Product Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cyclohexanone | BocN=CH-Ph | 98 | 95:5 | 99 |
| Cyclohexanone | BocN=CH-(4-MeO-Ph) | 99 | 95:5 | 99 |
| Cyclopentanone | BocN=CH-Ph | 92 | 95:5 | 99 |
| Acetone | BocN=CH-Ph | 51 | - | 84 |
Asymmetric Michael Addition: The asymmetric Michael addition is a widely used reaction for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the Michael addition of aldehydes and ketones to nitroolefins, affording products with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net The table below presents representative findings for the Michael addition of aldehydes to nitroolefins using a pyrrolidine-based organocatalyst.
| Aldehyde | Nitroolefin | Product Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | 98 | 95:5 | 97 |
| Butanal | trans-β-Nitrostyrene | 99 | 96:4 | 96 |
| Pentanal | trans-β-Nitrostyrene | 99 | 98:2 | 95 |
| Hexanal | trans-β-Nitrostyrene | 99 | 98:2 | 96 |
Given the strong performance of its close analog, this compound holds considerable promise as an organocatalyst. The additional methyl group on the second pyrrolidine ring could influence the steric environment of the transition state, potentially leading to altered or improved selectivity in these and other asymmetric transformations.
Future Perspectives and Emerging Research Directions for 1 Methyl 2 Pyrrolidin 2 Yl Pyrrolidine
Integration of Artificial Intelligence and Machine Learning in 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular ideas, thereby reducing the time and cost associated with bringing new therapeutic agents to market. mdpi.com For this compound, AI and ML offer powerful avenues for designing novel analogs and predicting their synthetic feasibility and biological functions.
In the context of this compound, de novo design could be employed to:
Generate Diverse Libraries: Create large, virtual libraries of analogs by modifying the core scaffold. This could involve adding various functional groups, altering stereochemistry, or modifying the pyrrolidine (B122466) rings to explore a vast chemical space efficiently.
Optimize for Target-Specific Binding: If a biological target for this compound is identified, generative models can design analogs optimized for the target's binding pocket, potentially leading to compounds with higher potency and fewer off-target effects.
Enhance Physicochemical Properties: AI models can be trained to generate molecules with improved pharmacokinetic profiles, such as better solubility, metabolic stability, and cell permeability, which are crucial for a successful drug candidate.
| AI Technique | Application in De Novo Design of Analogs | Potential Outcome for this compound |
| Generative Adversarial Networks (GANs) | Learns from existing chemical structures to generate novel, realistic molecules. | Creation of a diverse set of previously unsynthesized analogs with drug-like properties. |
| Recurrent Neural Networks (RNNs) | Generates new molecules by sequentially building chemical structures, often represented as SMILES strings. nih.gov | Design of analogs with specific desired structural motifs and properties. |
| Variational Autoencoders (VAEs) | Encodes molecules into a continuous latent space, allowing for the generation of novel structures by sampling from this space. nih.gov | Exploration of the chemical space around the core scaffold to identify novel and potent derivatives. |
A significant challenge in drug discovery is accurately predicting a molecule's biological activity and how difficult it will be to synthesize. nih.gov Machine learning models are increasingly used to forecast these properties, guiding chemists to prioritize the most promising candidates for synthesis and testing. crimsonpublishers.com
For this compound and its potential analogs, predictive modeling can be applied to:
Bioactivity Prediction: ML models, trained on large datasets of compound-target interactions, can predict the likelihood that a novel analog will be active against a specific biological target. This allows for high-throughput virtual screening, saving significant resources compared to traditional experimental screening. nih.gov
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules is critical to avoid late-stage failures in drug development. AI tools can build models to forecast these properties, helping to design safer and more effective compounds from the outset. crimsonpublishers.com
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools use AI to devise viable synthetic routes for a target molecule. nih.gov By analyzing vast reaction databases, these tools can suggest step-by-step reaction pathways, predict potential challenges, and even recommend optimal reaction conditions, thereby accelerating the "make" phase of research. nih.gov
Exploration of Novel Biological Targets and Phenotypes for this compound
The pyrrolidine scaffold is a versatile structure found in compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov This diversity suggests that the therapeutic potential of many pyrrolidine-containing molecules, including this compound, may be underexplored.
Future research should focus on broad-based screening of this compound and its newly designed analogs against a wide range of biological targets. This could uncover previously unknown therapeutic applications. Key areas for exploration include:
Phenotypic Screening: This approach involves testing compounds on cells or whole organisms to identify desired changes in their phenotype (e.g., inhibition of cancer cell growth) without prior knowledge of the specific molecular target. This can reveal novel mechanisms of action and first-in-class therapeutic opportunities.
Target-Based Screening against Understudied Proteins: Many proteins implicated in disease remain "undrugged." Screening libraries of this compound analogs against these novel targets could yield valuable lead compounds for diseases with unmet medical needs.
Repurposing: Investigating whether this compound or its derivatives exhibit activity against targets for which other pyrrolidine-containing drugs are already approved could be a rapid path to new therapeutic indications. The structural similarity to compounds active as DPP-IV inhibitors or CXCR4 antagonists could serve as a starting point for such investigations. nih.govresearchgate.net
Sustainable and Green Synthesis Routes for this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the production of pharmaceuticals and fine chemicals, this is of growing importance to minimize environmental impact and improve economic efficiency. The development of sustainable synthesis routes for this compound is a critical future direction.
Research efforts in this area could focus on:
Use of Greener Solvents: Many traditional organic syntheses rely on volatile and often toxic solvents. Future routes could explore the use of water, supercritical fluids, or bio-based solvents, which are more environmentally benign. researchgate.net A successful green synthesis of N-methylpyrrolidine has already been demonstrated using water as a solvent. researchgate.netvjs.ac.vn
Development of Catalytic Processes: The use of efficient catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), reduce waste, and allow for the use of less hazardous reagents. researchgate.net For instance, using an inexpensive and environmentally friendly catalyst like potassium carbonate has proven effective in the synthesis of related compounds. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Future syntheses of this compound should be evaluated based on their atom economy to prioritize the most efficient and least wasteful methods.
| Synthesis Parameter | Conventional Approach | Potential Green Approach | Rationale |
| Solvent | Toxic organic solvents (e.g., THF, DMF) | Water, bio-solvents | Reduces environmental pollution and health hazards. researchgate.netvjs.ac.vn |
| Catalyst | Stoichiometric reagents, expensive or toxic catalysts | Inexpensive, reusable catalysts (e.g., K2CO3, heterogeneous catalysts) | Improves cost-effectiveness and reduces hazardous waste. researchgate.net |
| Reaction Conditions | High temperature and pressure | Moderate temperatures (e.g., 90°C) and atmospheric pressure | Lowers energy consumption and improves safety. researchgate.net |
| Starting Materials | Petroleum-based feedstocks | Bio-derived feedstocks (e.g., from levulinic acid) | Reduces reliance on fossil fuels and promotes a circular economy. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives can be synthesized by reacting fluorinated aldehydes with dialkylamines in polar aprotic solvents (e.g., DMF) under reflux (150°C for 20 hours) . Optimization involves adjusting stoichiometry, solvent choice (e.g., DMF vs. n-butanol), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC, and purification employs liquid-liquid extraction (ethyl acetate/water) and drying agents (MgSO₄) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR in DMSO-d₆ resolves pyrrolidine ring protons (δ 1.96–3.30 ppm) and aromatic protons in analogs (δ 6.75–7.61 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., C₁₀H₂₀N₂, MW 168.28 g/mol) , while IR spectroscopy identifies functional groups (e.g., CN or NH stretches).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety Data Sheets (SDS) emphasize using PPE (gloves, goggles) and working in a fume hood due to potential respiratory and skin irritation . First-aid measures include rinsing exposed areas with water and consulting a physician immediately. Proper storage involves inert atmospheres and avoidance of moisture .
Advanced Research Questions
Q. How can computational methods guide the design of chiral variants of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict enantiomeric stability and reaction pathways. For example, ICReDD combines computational reaction path searches with experimental validation to optimize chiral centers (e.g., (R)- or (S)-configurations) . Molecular docking studies can further assess binding affinity in biological systems.
Q. What strategies resolve contradictions in yield data between microwave-assisted and conventional synthesis?
- Methodological Answer : Discrepancies arise from differences in heating uniformity and reaction kinetics. Systematic comparison involves:
- Parameter Control : Microwave power (e.g., 150–200 W) vs. oil-bath temperatures .
- Kinetic Analysis : Time-course studies using HPLC or GC-MS to track intermediate formation.
- Statistical Modeling : Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
Q. How can the compound’s reactivity be tailored for applications in catalysis or medicinal chemistry?
- Methodological Answer : Functionalization at the pyrrolidine nitrogen or methyl group enables diversification. For example:
- Catalysis : Introducing electron-withdrawing groups (e.g., CN) enhances Lewis basicity for asymmetric catalysis .
- Medicinal Chemistry : Coupling with pyridine or quinoline moieties (e.g., via Suzuki-Miyaura cross-coupling) improves bioactivity .
Q. What analytical techniques validate purity in enantiomerically enriched samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
